molecular formula C37H54N2O5 B613489 Fmoc-d-lys(palm)-oh CAS No. 1301706-55-7

Fmoc-d-lys(palm)-oh

Cat. No. B613489
M. Wt: 606,85 g/mole
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-d-lys(palm)-oh is a peptide-based molecule that has gained significant attention in scientific research due to its unique properties and potential applications. This peptide is a derivative of lysine, which is an essential amino acid that plays a crucial role in protein synthesis and cellular metabolism. The Fmoc-d-lys(palm)-oh molecule has been synthesized using various methods and has been studied extensively for its biochemical and physiological effects. In

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for Fmoc-d-lys(palm)-oh involves the protection of the lysine amino group with a Fmoc group, followed by the coupling of a palmitic acid molecule to the lysine side chain. The Fmoc group is then removed to yield the final product.

Starting Materials
Fmoc-Lys-OH, Palmitic acid, N,N'-Diisopropylcarbodiimide (DIC), N-Hydroxysuccinimide (NHS), Dimethylformamide (DMF), Diethyl ether, Dichloromethane (DCM), Triisopropylsilane (TIPS), Trifluoroacetic acid (TFA), Methanol

Reaction
Step 1: Dissolve Fmoc-Lys-OH in DMF and add DIC and NHS to activate the carboxylic acid group., Step 2: Add palmitic acid to the reaction mixture and stir for several hours to allow for coupling to the lysine side chain., Step 3: Remove the Fmoc protecting group with a solution of 20% piperidine in DMF., Step 4: Purify the crude product by column chromatography using DCM and diethyl ether as eluents., Step 5: Deprotect the palmitic acid side chain with a solution of TFA in DCM., Step 6: Precipitate the final product with cold diethyl ether and dry under vacuum.

Mechanism Of Action

The mechanism of action of Fmoc-d-lys(palm)-oh is not fully understood. However, studies have shown that this peptide can interact with cell membranes and can be internalized by cells. Fmoc-d-lys(palm)-oh has also been shown to have antibacterial properties, and it can disrupt bacterial cell membranes.

Biochemical And Physiological Effects

Fmoc-d-lys(palm)-oh has been shown to have various biochemical and physiological effects. Studies have shown that this peptide can self-assemble into nanofibers, which can be used as scaffolds for tissue engineering. Fmoc-d-lys(palm)-oh has also been shown to have antibacterial properties and can inhibit the growth of various bacterial strains. Additionally, this peptide has been shown to have antioxidant properties and can scavenge free radicals.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Fmoc-d-lys(palm)-oh in lab experiments is its versatility. This peptide can be easily modified to incorporate various functional groups for specific applications. Additionally, Fmoc-d-lys(palm)-oh is stable in various conditions, making it suitable for use in different experimental settings. However, one of the limitations of using this peptide is its high cost, which can limit its use in large-scale experiments.

Future Directions

There are several future directions for the study of Fmoc-d-lys(palm)-oh. One potential application is in the field of drug delivery, where this peptide can be used to target specific cells and tissues for the delivery of drugs. Additionally, Fmoc-d-lys(palm)-oh can be used in the development of novel biomaterials with unique properties, such as self-healing and self-assembling properties. Furthermore, the antibacterial properties of this peptide can be explored further for the development of new antibacterial agents. Finally, the antioxidant properties of Fmoc-d-lys(palm)-oh can be studied further for potential applications in the treatment of oxidative stress-related diseases.
Conclusion:
Fmoc-d-lys(palm)-oh is a peptide-based molecule that has gained significant attention in scientific research due to its unique properties and potential applications. This peptide can be synthesized using various methods and has been studied extensively for its biochemical and physiological effects. Fmoc-d-lys(palm)-oh has potential applications in various scientific research fields, including drug delivery, biomaterials, and bioconjugation. The versatility and stability of this peptide make it suitable for use in different experimental settings. Future research on this peptide can lead to the development of novel biomaterials, antibacterial agents, and potential treatments for oxidative stress-related diseases.

Scientific Research Applications

Fmoc-d-lys(palm)-oh has been studied for its potential applications in various scientific research fields, including drug delivery, biomaterials, and bioconjugation. This peptide has been used as a building block for the synthesis of novel biomaterials with unique properties, such as self-assembling properties, biocompatibility, and biodegradability. It has also been used as a drug delivery vehicle due to its ability to target specific cells and tissues. Additionally, Fmoc-d-lys(palm)-oh has been used in bioconjugation studies to attach various functional groups to the peptide for specific applications.

properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(hexadecanoylamino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H54N2O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-26-35(40)38-27-20-19-25-34(36(41)42)39-37(43)44-28-33-31-23-17-15-21-29(31)30-22-16-18-24-32(30)33/h15-18,21-24,33-34H,2-14,19-20,25-28H2,1H3,(H,38,40)(H,39,43)(H,41,42)/t34-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQZCUQJUXKWZEE-UUWRZZSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)NCCCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H54N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

606.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-d-lys(palm)-oh

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